molecular formula C23H18BrN3O2 B11531417 2-(benzyloxy)-N'-[(E)-(5-bromo-1H-indol-3-yl)methylidene]benzohydrazide

2-(benzyloxy)-N'-[(E)-(5-bromo-1H-indol-3-yl)methylidene]benzohydrazide

Cat. No.: B11531417
M. Wt: 448.3 g/mol
InChI Key: ADHXQCDQIUNTNH-VULFUBBASA-N
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Description

2-(benzyloxy)-N’-[(E)-(5-bromo-1H-indol-3-yl)methylidene]benzohydrazide is an organic compound that belongs to the class of hydrazides It is characterized by the presence of a benzyloxy group, a brominated indole moiety, and a benzohydrazide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzyloxy)-N’-[(E)-(5-bromo-1H-indol-3-yl)methylidene]benzohydrazide typically involves the following steps:

    Formation of the benzyloxy intermediate: This step involves the reaction of benzyl alcohol with an appropriate reagent to form the benzyloxy group.

    Bromination of indole: The indole moiety is brominated using a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions.

    Condensation reaction: The brominated indole is then condensed with benzohydrazide in the presence of a suitable catalyst to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(benzyloxy)-N’-[(E)-(5-bromo-1H-indol-3-yl)methylidene]benzohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the indole moiety can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, and halides in the presence of a suitable base or catalyst.

Major Products Formed

    Oxidation: Formation of oxidized derivatives such as carboxylic acids or ketones.

    Reduction: Formation of reduced derivatives such as alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups replacing the bromine atom.

Scientific Research Applications

2-(benzyloxy)-N’-[(E)-(5-bromo-1H-indol-3-yl)methylidene]benzohydrazide has several scientific research applications, including:

    Medicinal Chemistry: Potential use as a lead compound for the development of new drugs targeting specific biological pathways.

    Materials Science: Use in the synthesis of novel materials with unique properties, such as conductive polymers or organic semiconductors.

    Biological Research: Investigation of its biological activity and potential as a therapeutic agent for various diseases.

    Chemical Synthesis: Use as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of 2-(benzyloxy)-N’-[(E)-(5-bromo-1H-indol-3-yl)methylidene]benzohydrazide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • 2-(benzyloxy)-N’-[(E)-(5-chloro-1H-indol-3-yl)methylidene]benzohydrazide
  • 2-(benzyloxy)-N’-[(E)-(5-fluoro-1H-indol-3-yl)methylidene]benzohydrazide
  • 2-(benzyloxy)-N’-[(E)-(5-iodo-1H-indol-3-yl)methylidene]benzohydrazide

Uniqueness

2-(benzyloxy)-N’-[(E)-(5-bromo-1H-indol-3-yl)methylidene]benzohydrazide is unique due to the presence of the bromine atom in the indole moiety, which can impart specific chemical and biological properties. This uniqueness can influence its reactivity, binding affinity to molecular targets, and overall biological activity.

Properties

Molecular Formula

C23H18BrN3O2

Molecular Weight

448.3 g/mol

IUPAC Name

N-[(E)-(5-bromo-1H-indol-3-yl)methylideneamino]-2-phenylmethoxybenzamide

InChI

InChI=1S/C23H18BrN3O2/c24-18-10-11-21-20(12-18)17(13-25-21)14-26-27-23(28)19-8-4-5-9-22(19)29-15-16-6-2-1-3-7-16/h1-14,25H,15H2,(H,27,28)/b26-14+

InChI Key

ADHXQCDQIUNTNH-VULFUBBASA-N

Isomeric SMILES

C1=CC=C(C=C1)COC2=CC=CC=C2C(=O)N/N=C/C3=CNC4=C3C=C(C=C4)Br

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC=C2C(=O)NN=CC3=CNC4=C3C=C(C=C4)Br

Origin of Product

United States

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